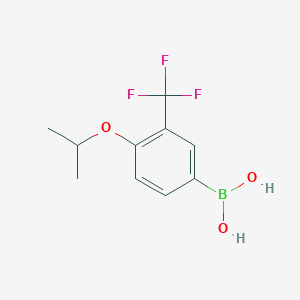

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(11(15)16)5-8(9)10(12,13)14/h3-6,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUWYZGRAZSRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with isopropyl alcohol in the presence of a base, followed by borylation using a boron source such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution .

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

- Overview : 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

- Significance : The incorporation of the trifluoromethyl group can significantly enhance the electronic properties of the resulting compounds, making them suitable for further functionalization or biological evaluation.

2. Synthesis of Pharmaceuticals

- Case Studies :

- Anticancer Agents : Research has demonstrated that compounds synthesized using this boronic acid derivative exhibit promising anticancer properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various cancer cell lines.

- Antiviral Compounds : The compound has also been explored for its potential in synthesizing antiviral agents, leveraging its ability to modify existing drug scaffolds to improve efficacy.

Medicinal Chemistry Applications

1. Drug Development

- The unique electronic characteristics imparted by the trifluoromethyl group make this compound valuable in designing new drugs with improved pharmacological profiles.

- Example : A study highlighted the use of this boronic acid in developing inhibitors for specific enzymes involved in disease pathways, showcasing its potential in targeted therapy.

2. Biological Activity

- While direct biological activity data specific to this compound may be limited, boronic acids are known to exhibit various biological activities, including:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes.

- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Electron Effects : CF₃ is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid. Bis-CF₃ derivatives (e.g., 2,4-bis(trifluoromethyl)) exhibit higher reactivity but lower solubility .

- Halogen Substitution : Bromo-CF₃ analogs (e.g., 2-bromo-5-CF₃) enable further functionalization via halogen exchange reactions .

Reactivity in Cross-Coupling Reactions

- Target Compound: No direct reaction data is available, but its structural similarity to 4-(trifluoromethyl)phenylboronic acid (CAS: 1423-26-3) suggests comparable behavior. In Suzuki reactions, 4-(trifluoromethyl)phenylboronic acid achieved 71% yield in a palladium-catalyzed coupling with methyl tiglate, albeit with 24% homocoupling byproducts .

- Methoxy vs. Isopropoxy: Methoxy-substituted analogs (e.g., 4-methoxy-3-CF₃) may exhibit faster coupling due to reduced steric hindrance but lower solubility in nonpolar solvents .

- Bromo-CF₃ Analogs : Bromine substituents allow sequential cross-coupling (e.g., Suzuki followed by Buchwald-Hartwig), enabling complex scaffold synthesis .

Research Findings and Challenges

- Reactivity Trade-offs : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity but may increase homocoupling side reactions .

- Steric Effects : Bulky substituents (e.g., isopropoxy) reduce reaction rates but improve regioselectivity in crowded systems .

- Cost and Availability : The target compound is priced higher than simpler analogs (e.g., 3-CF₃ phenylboronic acid) due to synthetic complexity .

Biological Activity

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with trifluoromethylating agents. The presence of the isopropoxy and trifluoromethyl groups significantly influences its pharmacological properties.

Chemical Properties:

- Molecular Formula: C10H12BF3O3

- Molar Mass: 249.01 g/mol

- Water Solubility: High solubility due to the boronic acid moiety.

- Log P (Partition Coefficient): Indicates moderate lipophilicity, which can affect absorption and distribution in biological systems.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. It exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 19 |

| MCF-7 (Breast) | 17.02 | - |

| H1975 (Lung) | 0.442 | - |

In a study involving triple-negative breast cancer (TNBC), the compound demonstrated a significant inhibitory effect on cell proliferation with an IC50 value of 0.126 μM, indicating strong potential as a therapeutic agent against aggressive cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown moderate activity against various pathogens, including fungi and bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | >100 µg |

| Aspergillus niger | >100 µg |

| Escherichia coli | <50 µg |

| Bacillus cereus | <25 µg |

The compound was particularly effective against Bacillus cereus, with an MIC lower than that of established antifungal agents like Tavaborole .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes: It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells.

- Targeting EGFR Mutants: It demonstrates potent inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC).

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on TNBC Models: In BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in metastatic nodules compared to control groups .

- Antimicrobial Efficacy Study: In vitro studies showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the key synthetic pathways for 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid, and how do substituents influence its reactivity?

The compound is typically synthesized via cross-coupling reactions starting from halogenated precursors (e.g., bromides or iodides) using palladium-catalyzed Miyaura borylation. The isopropoxy and trifluoromethyl groups significantly affect reactivity: the trifluoromethyl group acts as a strong electron-withdrawing substituent, reducing electron density at the boron center and increasing electrophilicity, while the isopropoxy group provides steric bulk, potentially slowing protodeboronation. Optimization of reaction conditions (e.g., solvent polarity, base strength) is critical to mitigate hydrolysis risks .

Q. How can spectroscopic methods (NMR, IR, XRD) be employed to characterize this compound?

- ¹¹B NMR : Detects boron environments; a sharp peak near 30 ppm confirms sp² hybridization of boron.

- ¹⁹F NMR : Identifies trifluoromethyl group symmetry and electronic interactions.

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups.

- XRD : Resolves crystal packing and steric effects from isopropoxy groups. Computational methods (DFT/B3LYP) can supplement experimental data to predict vibrational modes and molecular geometry .

Q. What are the recommended storage conditions to ensure hydrolytic stability?

Store under inert atmosphere (N₂/Ar) at 0–6°C in anhydrous solvents (e.g., THF, DMF). Avoid alkaline conditions, as boronic acids undergo rapid protodeboronation at high pH. Lyophilization or silica gel desiccation prevents hydrolysis during long-term storage .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact Suzuki-Miyaura coupling efficiency?

The trifluoromethyl group enhances electrophilicity, accelerating transmetallation but increasing sensitivity to base-induced degradation. The isopropoxy group introduces steric hindrance, reducing undesired homocoupling. To optimize yields:

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (FMOs) to assess charge distribution and nucleophilicity. Solvation free energy calculations (e.g., COSMO-RS) predict solubility in polar aprotic solvents. Molecular docking studies can simulate interactions with catalytic Pd centers, guiding ligand design .

Q. How does pH influence hydrolytic stability, and what mitigation strategies exist?

Hydrolysis follows pseudo-first-order kinetics, with rates increasing exponentially above pH 7. Stability studies in buffered solutions (pH 2–10) reveal optimal stability at pH 4–8. Strategies:

- Add stabilizing agents (e.g., diols) to form reversible boronate esters.

- Use micellar catalysis (e.g., SDS surfactants) to shield the boron center in aqueous media.

- Pre-functionalize as pinacol esters for improved shelf life .

Data Contradictions and Resolution

Q. Conflicting reports on protodeboronation rates in similar trifluoromethylphenylboronic acids: How to resolve discrepancies?

Variations in reported rates arise from differences in solvent polarity, base concentration, and measurement techniques (e.g., NMR vs. HPLC). Standardized protocols (e.g., 0.1 M NaOH in D₂O at 25°C) enable direct comparison. Computational kinetic models (Eyring equation) can reconcile experimental data by accounting for solvent dielectric effects .

Methodological Best Practices

Designing experiments to compare reactivity with analogous boronic acids:

- Control Variables : Fix catalyst loading (5 mol% Pd), solvent (DME/H₂O), and temperature (80°C).

- Benchmarking : Compare coupling yields with 3-trifluoromethyl-4-methoxyphenylboronic acid and 4-isopropoxy-3-fluorophenylboronic acid.

- Analytical Tools : Use Hammett σ constants to quantify electronic effects and Sterimol parameters for steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.